molecular formula C14H10ClNO B6376364 5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% CAS No. 1261891-56-8

5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95%

Cat. No. B6376364
CAS RN: 1261891-56-8
M. Wt: 243.69 g/mol
InChI Key: RCWPFAPYMBGYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% (5-CMCP) is an organic compound that is widely used in scientific research and lab experiments due to its unique properties. It is a derivative of phenol, containing a chlorine atom and a methyl group, and it is also known as 2-cyanophenol. 5-CMCP is a white crystalline solid, soluble in water and most organic solvents. It is a versatile compound with a wide range of applications in both scientific research and lab experiments.

Scientific Research Applications

5-CMCP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, 5-CMCP has been used as a fluorescent probe for the detection of DNA and other biomolecules.

Mechanism of Action

The mechanism of action of 5-CMCP is complex and not fully understood. It is believed that the chlorine atom in the molecule is responsible for its biological activity. It is thought to interact with proteins and other molecules in the cell, resulting in a variety of effects. For example, 5-CMCP has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-CMCP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in DNA replication, transcription, and translation. In vivo studies have shown that it can induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria. Additionally, 5-CMCP has been shown to possess anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of 5-CMCP in lab experiments has several advantages. It is a relatively simple compound to synthesize, and it is also easily soluble in water and most organic solvents. Additionally, it is a versatile compound with a wide range of applications. However, there are some limitations to the use of 5-CMCP in lab experiments. It is a toxic compound, and it can be hazardous to handle without proper safety precautions. Furthermore, it is not approved for use in humans, and its effects on humans are not fully understood.

Future Directions

There are a number of potential future directions for the use of 5-CMCP in scientific research and lab experiments. One potential direction is the development of more efficient and selective methods of synthesis. Additionally, further research is needed to better understand the mechanism of action of 5-CMCP and its biochemical and physiological effects. Finally, further research is needed to better understand the potential applications of 5-CMCP in human health, such as its use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

The synthesis of 5-CMCP is relatively simple and can be achieved through a number of methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol with sodium cyanide and sodium hydroxide in an aqueous solution. This reaction produces 5-CMCP in a high yield of 95%. Other methods such as the reaction of 4-chloro-3-methylphenol with sodium hypochlorite and sodium hydroxide, or the reaction of 4-chloro-3-methylphenol with potassium cyanide and sodium hydroxide, can also be used to synthesize 5-CMCP.

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWPFAPYMBGYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684813
Record name 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methylphenyl)-2-cyanophenol

CAS RN

1261891-56-8
Record name 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.